molecular formula C11H15NO B3384105 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine CAS No. 52372-93-7

5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine

Cat. No.: B3384105
CAS No.: 52372-93-7
M. Wt: 177.24 g/mol
InChI Key: XAPXNLVCUYGNLH-UHFFFAOYSA-N
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Description

5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane core structure.

    Methoxylation: Introduction of the methoxy group at the 5-position of the indane ring.

    Methylation: Methylation of the nitrogen atom to form the N-methyl derivative.

    Reduction: Reduction of the indanone intermediate to form the final 2,3-dihydro-1H-inden-1-amine structure.

These steps are carried out under specific reaction conditions, including the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indanone derivatives.

    Reduction: Reduction reactions can further modify the indane ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indane derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2,3-Dihydro-1H-inden-1-amine: Lacks the N-methyl group, which may affect its biological activity.

    N-Methyl-2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group, which may influence its chemical reactivity and interactions.

    2,3-Dihydro-1H-inden-1-amine: The parent compound without any substituents, serving as a reference for comparison.

Uniqueness

5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine is unique due to the presence of both the methoxy and N-methyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-11-6-3-8-7-9(13-2)4-5-10(8)11/h4-5,7,11-12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPXNLVCUYGNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966767
Record name 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52372-93-7
Record name 1H-Inden-1-amine, 2,3-dihydro-5-methoxy-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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